Cas no 271572-76-0 (Ethanone, 1-(8-bromo-1-naphthalenyl)-)

Ethanone, 1-(8-bromo-1-naphthalenyl)-, is a brominated naphthalene derivative featuring an acetyl functional group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of the bromine substituent enhances its reactivity, making it a valuable precursor for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Its well-defined structure and high purity ensure consistent performance in synthetic applications. The compound’s stability under standard conditions and compatibility with various reaction conditions further contribute to its utility in research and industrial processes.
Ethanone, 1-(8-bromo-1-naphthalenyl)- structure
271572-76-0 structure
Product name:Ethanone, 1-(8-bromo-1-naphthalenyl)-
CAS No:271572-76-0
MF:C12H9BrO
MW:249.103262662888
CID:5446623
PubChem ID:121008338

Ethanone, 1-(8-bromo-1-naphthalenyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(8-bromo-1-naphthalenyl)-
    • 1-(8-bromo-1-naphthyl)ethanone
    • 1-(8-Bromonaphthalen-1-yl)ethanone
    • 271572-76-0
    • F89746
    • Inchi: 1S/C12H9BrO/c1-8(14)10-6-2-4-9-5-3-7-11(13)12(9)10/h2-7H,1H3
    • InChI Key: OQHOTJUAJUVYRL-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=C2C(C=CC=C2Br)=CC=C1)C

Computed Properties

  • Exact Mass: 247.98368g/mol
  • Monoisotopic Mass: 247.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 3.5

Ethanone, 1-(8-bromo-1-naphthalenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1231400-100mg
1-(8-bromo-1-naphthyl)ethanone
271572-76-0 97%
100mg
$170 2024-07-21
eNovation Chemicals LLC
Y1231400-1G
1-(8-bromo-1-naphthyl)ethanone
271572-76-0 97%
1g
$555 2024-07-21
1PlusChem
1P024TXY-1g
1-(8-bromo-1-naphthyl)ethanone
271572-76-0 97%
1g
$498.00 2024-05-08
1PlusChem
1P024TXY-250mg
1-(8-bromo-1-naphthyl)ethanone
271572-76-0 97%
250mg
$248.00 2024-05-08
1PlusChem
1P024TXY-500mg
1-(8-bromo-1-naphthyl)ethanone
271572-76-0 97%
500mg
$344.00 2024-05-08
Aaron
AR024U6A-1g
1-(8-bromo-1-naphthyl)ethanone
271572-76-0 95%
1g
$800.00 2025-02-13
eNovation Chemicals LLC
Y1231400-10g
1-(8-bromo-1-naphthyl)ethanone
271572-76-0 97%
10g
$2945 2025-03-01
eNovation Chemicals LLC
Y1231400-250MG
1-(8-bromo-1-naphthyl)ethanone
271572-76-0 97%
250mg
$270 2024-07-21
eNovation Chemicals LLC
Y1231400-500MG
1-(8-bromo-1-naphthyl)ethanone
271572-76-0 97%
500mg
$390 2024-07-21
Aaron
AR024U6A-100mg
1-(8-bromo-1-naphthyl)ethanone
271572-76-0 97%
100mg
$151.00 2023-12-15

Ethanone, 1-(8-bromo-1-naphthalenyl)- Related Literature

Additional information on Ethanone, 1-(8-bromo-1-naphthalenyl)-

Recent Advances in the Study of Ethanone, 1-(8-bromo-1-naphthalenyl)- (CAS: 271572-76-0) in Chemical Biology and Pharmaceutical Research

Ethanone, 1-(8-bromo-1-naphthalenyl)- (CAS: 271572-76-0) is a brominated naphthalene derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug discovery, particularly as a building block for more complex molecules or as a pharmacophore in bioactive compounds. Recent studies have focused on its synthesis, reactivity, and biological activity, shedding light on its versatility in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethanone, 1-(8-bromo-1-naphthalenyl)- as a key intermediate in the synthesis of novel kinase inhibitors. The bromine atom at the 8-position of the naphthalene ring was found to facilitate cross-coupling reactions, enabling the introduction of diverse substituents. This flexibility has made the compound a valuable scaffold for the development of targeted therapies, particularly in oncology and inflammatory diseases.

Further research has explored the photophysical properties of this compound. A team at the University of Cambridge reported in Chemical Communications (2024) that Ethanone, 1-(8-bromo-1-naphthalenyl)- exhibits interesting fluorescence characteristics, making it a potential candidate for bioimaging applications. The study highlighted its stability in physiological conditions and its ability to penetrate cell membranes, suggesting its utility in live-cell imaging studies.

In the realm of drug discovery, computational studies have predicted favorable binding interactions between derivatives of Ethanone, 1-(8-bromo-1-naphthalenyl)- and various protein targets. Molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters (2024) indicated potential interactions with ATP-binding sites of several kinases, supporting its continued investigation as a privileged structure in medicinal chemistry.

The safety profile and pharmacokinetic properties of this compound have also been investigated. Recent toxicological studies conducted by pharmaceutical companies have shown that Ethanone, 1-(8-bromo-1-naphthalenyl)- exhibits acceptable toxicity profiles in preclinical models, with promising metabolic stability. These findings, presented at the 2024 American Chemical Society National Meeting, suggest its potential for further development as a pharmaceutical intermediate.

Looking forward, researchers anticipate that Ethanone, 1-(8-bromo-1-naphthalenyl)- will continue to play an important role in chemical biology and drug discovery. Its unique combination of synthetic accessibility, structural versatility, and interesting biological properties make it a compound of significant interest for future research directions in targeted therapy development and chemical probe design.

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